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Brevinin-1TSa

Cat. No.: B1577826
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1TSa is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, naturally isolated from frog skin secretions . As a host-defense peptide, it exhibits broad-spectrum antimicrobial activity, making it a promising candidate for research into next-generation antibiotics to combat multidrug-resistant bacteria . Its primary mechanism of action is believed to be through the disruption of microbial cell membranes, leading to cell death . Research indicates that this compound can significantly upregulate key innate immune genes in models such as C. elegans , suggesting it may also play a role in enhancing host immunity . This dual function of direct microbial killing and potential immunomodulation makes it a valuable tool for scientific studies in microbiology, immunology, and therapeutic development. This product is provided as a white or off-white lyophilized powder with a high purity level, typically exceeding 95% as determined by HPLC . It is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

FLGSIVGALASALPSLISKIRN

Origin of Product

United States

Structural Elucidation and Biophysical Characterization of Brevinin 1tsa

Primary Amino Acid Sequence Analysis

The primary structure of a peptide is the foundational determinant of its higher-order conformation and biological activity. The amino acid sequence of Brevinin-1TSa has been identified as a 22-residue chain.

The sequence is as follows: Phe-Leu-Gly-Ser-Ile-Val-Gly-Ala-Leu-Ala-Ser-Ala-Leu-Pro-Ser-Leu-Ile-Ser-Lys-Ile-Arg-Asn preprints.org

This sequence reveals a high proportion of hydrophobic amino acids (such as Phenylalanine, Leucine, Glycine (B1666218), Isoleucine, Valine, and Alanine), which is a characteristic feature of many membrane-active antimicrobial peptides. imrpress.com

Atypical Structural Motifs and C-terminal Modifications in this compound

This compound is distinguished from most members of the brevinin-1 (B586460) family by key differences in its C-terminal architecture. These deviations from the consensus structure have significant implications for its stability and mechanism of action.

A defining feature of the majority of brevinin-1 family peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, commonly referred to as the "Rana box". frontiersin.orgnih.govmdpi.com This motif is formed by an intramolecular disulfide bond between two cysteine residues, typically at positions 18 and 24, creating a Cys-(Xaa)n-Cys loop. researchgate.netfrontiersin.org This cyclic domain is believed to be important for the structural stability and biological activity of many brevinin peptides. mdpi.com

This compound is classified as an acyclic brevinin-1 peptide because it completely lacks the cysteine residues necessary to form this disulfide bridge. researchgate.net This absence of the canonical Rana box is a primary characteristic that defines it as an "atypical" brevinin, a feature it shares with other peptides isolated from related Japanese brown frogs, such as those from Rana okinavana. researchgate.net

To compensate for the lack of stabilization typically afforded by the Rana box, this compound possesses a different post-translational modification at its C-terminus. The C-terminal asparagine (Asn) residue is α-amidated, a feature denoted by "-NH2" in its chemical notation. researchgate.net

Absence of the Canonical C-terminal Rana Box

Secondary Structure Propensity and Conformational Analysis

While the primary sequence is fixed, the secondary structure of this compound is dynamic and highly dependent on its environment. This conformational flexibility is central to its function.

In aqueous solutions, many antimicrobial peptides, including members of the brevinin and related temporin families, exist in a largely unstructured or random coil conformation. nih.govmdpi.commdpi.com However, upon encountering a membrane environment, they undergo a conformational transition to adopt a more ordered structure, most commonly an α-helix. researchgate.netmdpi.com

The primary sequence of this compound suggests a strong propensity to form an amphipathic α-helix. nih.gov When folded into a helical wheel projection, the amino acid residues are segregated into distinct hydrophobic and hydrophilic faces. This amphipathic character is critical for its interaction with and disruption of microbial cell membranes, allowing the hydrophobic face to insert into the lipid core of the membrane while the hydrophilic face remains exposed to the aqueous environment or interacts with phospholipid head groups. imrpress.com

To study the structural transitions of peptides like this compound, researchers utilize membrane-mimetic environments that approximate the properties of a biological membrane. researchgate.netnih.gov Common mimetics include organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and detergent micelles such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC). nih.govmdpi.com

While specific structural studies for this compound are not extensively detailed, analysis of closely related peptides provides significant insight. For instance, studies on Brevinin-1BYa in TFE and micellar environments show that the peptide transitions from a random coil in water to a defined α-helical structure. nih.gov Specifically, it adopts a flexible helix-hinge-helix motif. nih.gov Positional studies in micelles indicate that these helical segments lie parallel to the micelle surface, with the hydrophobic residues facing the core and hydrophilic residues pointing outward. nih.gov This suggests a mechanism of action that involves membrane disruption without necessarily forming transmembrane pores, often referred to as a "carpet" or "barrel-stave" model. It is highly probable that this compound adopts a similar amphipathic α-helical conformation when it interacts with bacterial membranes, a structural change that is fundamental to its antimicrobial activity. mdpi.com

Compound and Protein Table

NameType
This compoundPeptide
Brevinin-1Peptide Family
Brevinin-2 (B1175259)Peptide Family
Brevinin-1BYaPeptide
TemporinPeptide Family
EsculentinPeptide Family
RanatuerinPeptide Family
RanalexinPeptide Family
PalustrinPeptide Family
JaponicinPeptide Family
GlycineAmino Acid
PhenylalanineAmino Acid
LeucineAmino Acid
IsoleucineAmino Acid
ValineAmino Acid
AlanineAmino Acid
AsparagineAmino Acid
CysteineAmino Acid
2,2,2-trifluoroethanol (TFE)Organic Solvent
Sodium dodecyl sulfate (SDS)Detergent
Dodecylphosphocholine (DPC)Detergent

Alpha-Helical Content and Amphipathicity

Advanced Structural Characterization Methodologies for this compound

The detailed three-dimensional structure and conformational dynamics of this compound are elucidated using a combination of computational and experimental biophysical techniques. These methodologies are essential for understanding how its structure relates to its biological function.

Computational Modeling: In silico tools are frequently used for the initial prediction of peptide secondary and tertiary structures. portlandpress.com Web servers like I-TASSER can generate three-dimensional models based on the amino acid sequence, while tools such as Heliquest are used to create helical wheel projections. These projections visualize the amphipathic nature of the α-helix, clearly demarcating the hydrophobic and hydrophilic faces of the peptide, which is critical for its membrane-disrupting activity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful experimental technique for monitoring the secondary structure of peptides in different environments. nih.govmdpi.comacs.org For peptides like this compound, CD spectra in an aqueous buffer typically show a single negative band below 200 nm, which is characteristic of a random, unordered structure. scilit.commdpi.com When introduced into a membrane-mimetic solvent, such as trifluoroethanol (TFE) or in the presence of micelles like sodium dodecyl sulfate (SDS), the spectrum is expected to shift dramatically. scilit.commdpi.comnih.gov This shift results in two distinct negative bands around 208 nm and 222 nm, a hallmark of an α-helical conformation. mdpi.com This environment-dependent folding is a key biophysical characteristic of many membrane-active antimicrobial peptides. scilit.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For high-resolution 3D structure determination, solution NMR spectroscopy is the method of choice. scilit.comnih.gov Studies on related brevinin peptides, such as Brevinin-1E and Brevinin-1BYa, have successfully used 2D NMR techniques (e.g., COSY, NOESY) to define their structures in membrane-mimicking environments like TFE/water mixtures or detergent micelles. scilit.comnih.govresearchgate.net These studies confirm that in such environments, the peptides adopt a well-defined amphipathic α-helical structure, often featuring a flexible hinge at the proline residue. nih.govrcsb.orgrcsb.org This detailed structural information is invaluable for understanding the precise molecular interactions between the peptide and the target microbial membrane. nih.gov

Table 2: Advanced Methodologies for Structural Analysis of this compound
MethodologyApplicationExpected Outcome for this compoundReference
Computational Modeling (e.g., I-TASSER, Heliquest)Predicts 3D structure and visualizes amphipathicity.An amphipathic α-helical model with distinct hydrophobic and hydrophilic faces. portlandpress.com
Circular Dichroism (CD) SpectroscopyDetermines secondary structure content in various solvents.Random coil in aqueous buffer; α-helical structure in membrane-mimetic environments (e.g., TFE, SDS). scilit.commdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides high-resolution 3D structure in solution.Determination of the precise α-helical fold and orientation of amino acid side chains in a membrane-mimicking medium. scilit.comnih.gov

Molecular Mechanisms of Action of Brevinin 1tsa

Membrane Interaction and Disruption Pathways

The primary mode of action for Brevinin-1TSa and related peptides is the compromise of the bacterial cell membrane, which serves as a critical barrier between the cell's interior and the external environment. researchgate.net This process disrupts essential cellular functions and ultimately leads to cell death.

This compound induces the permeabilization of microbial cell membranes, a hallmark of many AMPs. mdpi.comnih.gov The process begins with the electrostatic attraction between the positively charged amino acid residues of the peptide and the net negative charge of the microbial membrane surface. mdpi.com This initial binding concentrates the peptide on the cell surface, facilitating subsequent disruptive interactions. nih.gov Once a sufficient concentration is reached, the peptide inserts into the membrane, leading to a loss of its barrier function. mdpi.compnas.org This permeabilization allows the leakage of vital intracellular contents, such as ions and metabolites, and the dissipation of critical electrochemical gradients, which is fatal to the microorganism. nih.gov

The interaction of this compound with the phospholipid bilayer is central to its antimicrobial activity. In an aqueous environment, brevinin-1 (B586460) peptides typically exist in a random coil structure, but upon encountering the hydrophobic, membrane-mimetic environment of the lipid bilayer, they adopt a more structured, amphipathic α-helical conformation. nih.gov This structure is crucial for its function, positioning hydrophobic residues to interact with the lipid acyl chains within the membrane core and hydrophilic, cationic residues to interact with the polar lipid head groups and water. nih.gov

This insertion and structural change perturb the organization of the phospholipid bilayer. nih.gov Several models describe this disruption:

Toroidal Pore Model: Peptides aggregate and induce the lipid monolayers to bend continuously, creating a water-filled channel lined by both the peptides and the lipid head groups. mdpi.comnih.gov

Barrel-Stave Model: The peptides insert perpendicularly into the membrane, forming a barrel-like structure with a central aqueous pore. mdpi.comnih.gov

Carpet Model: Peptides accumulate on the membrane surface, parallel to the plane of the bilayer. At a critical concentration, they disrupt the membrane in a detergent-like manner, causing its disintegration into micelles. nih.govmdpi.com

The precise model applicable to this compound may vary depending on the specific microbial membrane composition and peptide concentration, but the outcome is a catastrophic loss of membrane integrity.

A critical consequence of membrane disruption by brevinin peptides is the collapse of the proton motive force (PMF). The PMF is an electrochemical gradient of protons (H+) across the cytoplasmic membrane that is essential for vital cellular processes, including ATP synthesis, motility, and transport of molecules. mdpi.comnih.gov

By forming pores or otherwise disrupting the membrane's integrity, this compound creates pathways for the uncontrolled leakage of ions, including protons, across the membrane. nih.govnih.gov This leakage dissipates the carefully maintained proton gradient, effectively short-circuiting the cell's energy storage and transduction machinery. nih.gov Studies on brevinin-1 analogues have demonstrated a direct association between membrane perturbation by the peptide and the collapse of the cellular PMF. nih.gov The inability to maintain the PMF leads to a rapid cessation of metabolic activity and contributes significantly to cell death.

Impact on Phospholipid Bilayers

Interaction with Microbial Components

In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide (LPS), a potent endotoxin (B1171834) that contributes to the negative surface charge. mdpi.com Cationic AMPs like this compound are known to avidly bind to the negatively charged phosphate (B84403) groups of the Lipid A portion of LPS. mdpi.commdpi.com This interaction is a crucial first step in the antimicrobial process against Gram-negative bacteria. nih.gov

The binding of this compound to LPS serves two main purposes. First, it neutralizes the endotoxic properties of LPS. mdpi.com Second, it disrupts the organization of the outer membrane, allowing the peptide to permeate this barrier and gain access to the inner cytoplasmic membrane, where it exerts its primary killing effect. nih.gov Research on various brevinin-1 peptides has confirmed significant LPS-binding activity. mdpi.com

This binding can sequester the peptides at the cell surface, facilitating their subsequent action on the cytoplasmic membrane. nih.gov Studies on peptides from the brevinin superfamily have demonstrated binding affinity for LTA. For example, brevinin-2SSb showed a moderate affinity for LTA, and other brevinin-1 peptides have been studied for their ability to attenuate inflammatory responses induced by LTA. researchgate.netmdpi.com Research directly comparing the binding of a brevinin-1 peptide (brevinin-1ULf) to LTA confirmed an interaction, though the affinity can vary compared to other peptides. nih.gov This interaction is a key step in the mechanism of action against Gram-positive pathogens.

Interaction TargetMolecular ComponentRole in Mechanism of Action
Gram-Negative Bacteria Lipopolysaccharide (LPS)Initial binding site; neutralization of endotoxin; permeation of outer membrane. nih.govmdpi.commdpi.com
Gram-Positive Bacteria Lipoteichoic Acid (LTA)Initial binding site; sequestration at the cell surface for subsequent membrane attack. mdpi.comnih.govnih.gov
All Susceptible Microbes Phospholipid BilayerPrimary target of disruption; pore formation and permeabilization leading to cell death. nih.govmdpi.com
All Susceptible Microbes Proton Motive ForceDissipated as a direct consequence of membrane permeabilization. nih.gov

Lipopolysaccharide (LPS) Binding and Neutralization

Intracellular Target Modulation by this compound

While the primary and most extensively documented mechanism of action for this compound and other brevinin-family peptides involves the perturbation and permeabilization of microbial cell membranes, evidence suggests that antimicrobial peptides (AMPs) can also exert their effects by engaging with internal cellular components after gaining entry into the cytoplasm. researchgate.netimrpress.comnih.gov This translocation allows them to modulate the function of various intracellular targets, leading to a multi-pronged attack that culminates in cell death. The capacity to interact with these internal targets is a critical aspect of their broad-spectrum antimicrobial activity. imrpress.com

Inhibition of Metabolic Pathways (Conceptual)

Conceptually, once this compound has breached the cell membrane and entered the cytoplasm, it has the potential to disrupt essential metabolic processes required for bacterial survival. The inhibition of metabolic pathways is a known strategy employed by various antimicrobial agents. nih.gov Cells rely on a constant supply of energy and biosynthetic precursors, and interference with these pathways can be rapidly fatal. libretexts.orglibretexts.org

A hypothetical mechanism for this compound could involve non-specific binding to or allosteric inhibition of key metabolic enzymes. libretexts.org Many metabolic enzymes are crucial for processes like glycolysis, the citric acid cycle, and amino acid biosynthesis. The peptide's physicochemical properties, such as its charge and hydrophobicity, could facilitate disruptive interactions with these enzymatic proteins, altering their conformation and inhibiting their catalytic function.

Furthermore, the end products of many metabolic pathways act as regulatory molecules through feedback inhibition to control their own production. libretexts.orgbritannica.com It is conceivable that an intracellular peptide like this compound could interfere with these delicate regulatory networks, leading to metabolic imbalance. While direct enzymatic inhibition by this compound has not been specifically demonstrated, the principle of targeting metabolic function remains a plausible secondary mechanism of action for AMPs that successfully translocate into the cell. nih.gov

Interaction with Ribosomes, DNA, and RNA (Conceptual)

The fundamental processes of genetic information transfer—DNA replication, transcription into messenger RNA (mRNA), and translation into protein—are vital for any living cell and represent key targets for antimicrobial compounds. nih.govembl.org Conceptually, after entering a bacterial cell, the cationic nature of this compound would facilitate its electrostatic attraction to the negatively charged phosphate backbones of nucleic acids (DNA and RNA) and the surfaces of ribosomes. nih.govbioone.org

Interaction with DNA and RNA : Binding of this compound to DNA could physically obstruct the binding of DNA polymerase or RNA polymerase, thereby inhibiting replication and transcription. This would halt the production of new proteins and prevent cell division. Similarly, interaction with various forms of RNA, including mRNA and ribosomal RNA (rRNA), could disrupt their structure and function. nih.govwikipedia.org

Interaction with Ribosomes : Ribosomes, the cellular machinery for protein synthesis, are complex structures composed of rRNA and proteins. wikipedia.orgmdpi.com An interaction between this compound and the ribosome could block the translation process. This might occur by preventing the binding of mRNA or transfer RNA (tRNA), or by inhibiting the catalytic peptidyl transferase activity that forms peptide bonds, ultimately ceasing protein production. nih.govwikipedia.org

This cessation of anabolic processes would effectively shut down cellular maintenance, repair, and growth, contributing significantly to the peptide's lethal effect. researchgate.net

Conceptual Intracellular TargetPotential Mechanism of Action by this compoundHypothesized Consequence for the Microbial Cell
Metabolic EnzymesAllosteric inhibition or binding to active sites, disrupting enzymatic conformation and function.Inhibition of essential pathways (e.g., energy production, biosynthesis), leading to metabolic collapse. libretexts.orgnih.gov
DNAElectrostatic binding to the phosphate backbone, physically blocking access for polymerases.Inhibition of DNA replication and transcription, preventing cell division and protein synthesis. nih.gov
RNA (mRNA, tRNA, rRNA)Binding to RNA molecules, disrupting their secondary structure and function in translation.Interference with the transfer of genetic information and protein synthesis. wikipedia.org
RibosomesBinding to ribosomal subunits (composed of rRNA and protein), obstructing the translation process.Cessation of all protein synthesis, leading to rapid cell death. wikipedia.orgmdpi.com

Multi-Targeting Modalities of this compound

A significant advantage of antimicrobial peptides like this compound is their ability to engage multiple targets, a modality that is believed to lower the probability of microbes developing resistance. researchgate.netpreprints.org Unlike conventional antibiotics that often have a single, highly specific molecular target, this compound's lethality stems from a coordinated attack on different cellular structures and functions.

The primary and most immediate target is the microbial plasma membrane. imrpress.comnih.gov However, the action does not necessarily stop there. The ability of the peptide to permeate the membrane and subsequently interact with the aforementioned intracellular components (metabolic enzymes, nucleic acids, ribosomes) constitutes a multi-targeting strategy. researchgate.netimrpress.com This dual-action mechanism—membrane disruption followed by the inactivation of internal targets—ensures a high degree of lethality. imrpress.com

This multi-pronged approach presents a formidable challenge to microorganisms. For a microbe to develop resistance, it would need to simultaneously evolve modifications to its cell membrane structure and alter multiple, unrelated intracellular components to prevent peptide binding, a far more complex process than altering a single target enzyme. preprints.orgjustia.com The broad-spectrum activity of this compound against various Gram-positive and Gram-negative bacteria further underscores its versatile and multi-targeting nature. preprints.orgresearchgate.net

Properties of this compound
PropertyDetailReference
Peptide NameThis compound imrpress.com
OriginSkin of the Tsushima Brown Frog (Rana tsushimensis) researchgate.net
Amino Acid SequenceFLGSIVGALASALPSLISKIRN preprints.orggoogle.com
Primary MechanismPermeabilization and destruction of the microbial plasma membrane. researchgate.netimrpress.comnih.gov
Secondary (Conceptual) MechanismInactivation of intracellular targets (e.g., metabolic pathways, nucleic acids, ribosomes). researchgate.netimrpress.com

Biological Activities and Functional Spectrum of Brevinin 1tsa

Antimicrobial Spectrum of Brevinin-1TSa

The antimicrobial efficacy of this compound and its analogues extends across a spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com The mechanism of action is often attributed to the disruption of the microbial cell membrane. researchgate.netmdpi.com

Brevinin peptides, including those similar to this compound, have shown potent activity against Gram-positive bacteria. nih.govmdpi.com For instance, a related peptide, Brevinin-1BW, exhibited significant inhibitory effects on Enterococcus faecalis and Staphylococcus aureus. researchgate.netnih.gov Another analogue, B1LTe, was also more effective against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 2 μM. nih.gov Specifically, a synthetic replicate of a related peptide, brevinin-1Ja, demonstrated growth-inhibiting activity against Staphylococcus aureus with a MIC of 15 μM. bioone.org

Table 1: Efficacy of Brevinin Analogues Against Gram-Positive Bacteria

Peptide/Analogue Bacterial Strain MIC (μg/mL) MIC (μM)
Brevinin-1BW Enterococcus faecalis (ATCC 29212) 3.125 -
Brevinin-1BW Staphylococcus aureus (ATCC 25923) 6.25 -
Brevinin-1BW Staphylococcus saprophyticus (ATCC BAA750) - 6.25
B1LTe Gram-positive strains - 1 - 2
brevinin-1Ja Staphylococcus aureus (JCM2874) 32 15

Data sourced from multiple studies on brevinin peptides. researchgate.netnih.govnih.govbioone.org

This compound has demonstrated activity against Gram-negative bacteria. bicnirrh.res.in Research on this compound showed MIC values of 25 μM against Escherichia coli ATCC 25922, 50 μM against Enterobacter cloacae HNTCC 53001, and 50 μM against Pseudomonas aeruginosa ATCC 27853. bicnirrh.res.in However, its efficacy against certain other Gram-negative strains like Klebsiella pneumoniae KK3 9904 and Proteus mirabilis ATCC 25933 was lower, with MICs greater than 100 μM. bicnirrh.res.in In contrast, some related brevinin peptides, such as Brevinin-1BW, have shown weaker inhibitory effects on Gram-negative bacteria. researchgate.netnih.gov A synthetic version of brevinin-1Ja had a MIC of 119 μM against Escherichia coli. bioone.org

Table 2: Efficacy of this compound and Analogues Against Gram-Negative Bacteria

Peptide/Analogue Bacterial Strain MIC (μM)
This compound Escherichia coli ATCC 25922 25
This compound Enterobacter cloacae HNTCC 53001 50
This compound Pseudomonas aeruginosa ATCC 27853 50
This compound Klebsiella pneumoniae KK3 9904 >100
This compound Proteus mirabilis ATCC 25933 >100
brevinin-1Ja Escherichia coli (JCM5491) 119

Data sourced from studies on this compound and brevinin-1Ja. bicnirrh.res.inbioone.org

The rise of antibiotic resistance has spurred research into AMPs like brevinins as potential alternatives. mdpi.comtechnologynetworks.com Brevinin-1 (B586460) family peptides have shown potential against drug-resistant bacteria. nih.gov For example, Brevinin-1BW was effective against multidrug-resistant Staphylococcus aureus (MDRSA) with a MIC of 6.25 μg/mL. researchgate.netmdpi.comnih.gov Another analogue, designated 5R, demonstrated high effectiveness against Methicillin-resistant Streptococcus aureus (MRSA). nih.gov The ability of these peptides to combat resistant strains highlights their potential in addressing the challenge of antimicrobial resistance. technologynetworks.com

In addition to antibacterial properties, some brevinin peptides exhibit antifungal activity. mdpi.com For instance, Brevinin-1GHa, another member of the brevinin family, has been shown to inhibit the growth of the pathogenic fungus Candida albicans with a MIC of 2 μM. mdpi.com Brevinin-1OS also showed significant activity against Candida albicans. mdpi.com

Activity Against Drug-Resistant Bacterial Pathogens

Antibiofilm Properties of this compound

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. nih.govfrontiersin.org

Several peptides in the brevinin family have demonstrated the ability to inhibit the formation of bacterial biofilms. mdpi.comnih.gov For example, Brevinin-1GHa showed potent inhibition of biofilm growth for S. aureus, E. coli, and C. albicans. mdpi.com Similarly, another peptide, Brevinin-1BW, possesses strong biofilm inhibitory activities. researchgate.netmdpi.com Analogues of Brevinin-1OS were also found to inhibit the formation of biofilms by S. aureus and Meticillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

Eradication of Mature Biofilms

Bacterial biofilms are structured communities of microbial cells embedded in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. universiteitleiden.nl These structures are notoriously difficult to eradicate and are a significant cause of persistent infections due to their increased resistance to conventional antibiotics and host immune responses. oncohemakey.comwoundsinternational.com The eradication of a mature biofilm requires agents that can penetrate the protective matrix and kill the embedded bacteria. universiteitleiden.nl The efficacy of such agents is often measured by determining the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of a compound required to eliminate a pre-formed, mature biofilm. nih.gov

While peptides within the brevinin-1 family are reported to possess potent properties against biofilms, specific research detailing the ability of this compound to eradicate mature biofilms and its corresponding MBEC values has not been documented in the available scientific literature. nih.govresearchgate.net Studies on other brevinin peptides, such as Brevinin-1BW, have shown strong biofilm inhibitory and eradication activities. researchgate.netnih.govmdpi.com Methodologies to evaluate this activity typically involve growing a mature biofilm for a set period (e.g., 24 hours), then introducing the peptide and incubating for a further 24 hours before quantifying the remaining viable bacteria. nih.gov

Anti-Inflammatory Effects of this compound

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Some antimicrobial peptides also possess immunomodulatory functions, including the ability to control inflammation. frontiersin.orgnih.gov However, based on a review of the available scientific literature, the anti-inflammatory properties of this compound have not been reported. Research into the immunomodulatory activities of the Brevinin-1 family is an emerging area. Notably, a 2023 study on Brevinin-1GHd highlighted it as the first peptide in the Brevinin-1 family to have its anti-inflammatory activities demonstrated, suggesting that such properties have not been previously established for other members like this compound. frontiersin.orgnih.govnih.gov

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), are key mediators of the inflammatory response. nih.govbslonline.org The modulation of these cytokines is a primary mechanism for anti-inflammatory agents.

There are no specific studies in the reviewed literature that investigate the effect of this compound on the production of pro-inflammatory cytokines. In contrast, other brevinin-1 peptides have been shown to exert such effects. For instance, Brevinin-1BW significantly decreased the release and mRNA expression levels of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govmdpi.com Similarly, Brevinin-1GHd was found to suppress the release of these same cytokines in a dose-dependent manner. frontiersin.orgnih.govnih.gov

Evaluating the anti-inflammatory potential of a compound in a whole organism is a crucial step in its characterization. This is often done using non-human in vivo models, such as the carrageenan-induced paw edema model in mice, which simulates acute inflammation. frontiersin.orgnih.gov

There is no available research on the in vivo anti-inflammatory activity of this compound. For other family members, such as Brevinin-1GHd, studies have demonstrated significant anti-inflammatory effects in vivo. Brevinin-1GHd was shown to significantly alleviate paw swelling in a carrageenan-induced mouse model of acute inflammation. frontiersin.orgnih.govnih.gov

Modulation of Pro-Inflammatory Cytokine Production

Anticancer Activity of this compound and Analogues (Cellular Level)

Certain antimicrobial peptides have garnered interest as potential anticancer agents due to their ability to selectively target and disrupt the membranes of cancer cells. e-fas.orgmdpi.com While the anticancer activity of this compound itself has not been specifically reported, research on analogues of other brevinin-1 peptides provides valuable insight into the potential of this peptide class as a source for developing new cancer therapeutics. mdpi.comiiitd.edu.innih.gov

A key attribute of a potential anticancer agent is its ability to selectively inhibit the growth of tumor cells while exhibiting lower toxicity towards normal, healthy cells. mdpi.com Studies on analogues of Brevinin-1EMa and the related peptide Brevinin-1RL1 have demonstrated this selective activity.

Four undecapeptide analogues of Brevinin-1EMa exhibited moderate anticancer activity against a panel of seven human tumor cell lines, with 50% inhibitory concentration (IC₅₀) values in the micromolar range. iiitd.edu.innih.gov The specific activities of these analogues are detailed in the table below. Another peptide, Brevinin-1RL1, also showed a dose-dependent inhibitory effect on various tumor cell lines with IC₅₀ values between 5 and 10 µM, while showing less cytotoxicity against noncancerous cell lines. mdpi.com

Peptide Analogue (of Brevinin-1EMa)A498 (Kidney)A549 (Lung)HCT116 (Colon)MKN45 (Stomach)PC-3 (Prostate)SK-MEL-2 (Skin)SK-OV-3 (Ovary)
GA-W347.6944.8136.8532.1140.3533.7442.76
GA-W427.9929.2123.4728.9331.5525.3328.44
GA-K332.5534.6930.1128.7633.4331.8735.69
GA-K415.7412.5514.8829.1132.8726.7916.89

Table 1. IC₅₀ values (µM) of Brevinin-1EMa analogues against various human cancer cell lines. Data sourced from Won et al. (2012). iiitd.edu.in

The primary mechanisms by which anticancer agents induce cell death are apoptosis and necrosis. akadeum.com Apoptosis is a form of programmed cell death characterized by cellular shrinking and the formation of apoptotic bodies without causing inflammation. researchgate.net Necrosis, conversely, is typically an uncontrolled form of cell death resulting from cellular injury, characterized by cell swelling and rupture, which can trigger an inflammatory response. akadeum.comfrontiersin.org

Specific investigations into the cell death pathways induced by this compound are not available. However, research on the related peptide Brevinin-1RL1 has shown that it induces tumor cell death through both apoptosis and necrosis. mdpi.com Further mechanistic studies revealed that Brevinin-1RL1-induced apoptosis is dependent on caspases, which are key enzymes in the apoptotic signaling cascade. oncohemakey.commdpi.com The peptide was found to trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. mdpi.com The ability of Brevinin-1RL1 to induce both apoptotic and necrotic cell death highlights a multifaceted mechanism of action for this class of peptides against cancer cells. mdpi.com

Mechanism of Cancer Cell Selectivity

The preferential action of this compound against cancer cells is primarily driven by differences in the cell membrane composition and properties, as well as the peptide's subsequent interactions with intracellular pathways.

A key factor in this selectivity is the distinct nature of cancer cell membranes. kobe-u.ac.jpicr.ac.uk Compared to normal cells, the outer leaflet of cancer cell membranes often exhibits a higher negative charge. dovepress.com This is due to an increased presence of anionic molecules, most notably phosphatidylserine (B164497) (PS). dovepress.comrsc.orgthno.org In healthy cells, PS is typically confined to the inner leaflet of the plasma membrane. dovepress.comnih.gov However, in many cancer cell types, this asymmetry is lost, leading to the exposure of PS on the cell surface. dovepress.comthno.orgnih.gov this compound, being a cationic peptide, is electrostatically attracted to these negatively charged cancer cell membranes, initiating the first step of its cytotoxic action.

Furthermore, cancer cell membranes are often characterized by a different lipid composition and fluidity compared to normal cells. kobe-u.ac.jpresearchgate.net They may have lower levels of cholesterol, which can influence membrane rigidity. uantwerpen.be Some studies suggest that cancer cell membranes are "softer" or more pliable than those of normal cells, which may facilitate the insertion and disruptive action of antimicrobial peptides like this compound. kobe-u.ac.jp

The interaction of this compound with the cancer cell membrane is believed to be the initial and critical step in its anticancer mechanism. Following this initial binding, the peptide can disrupt the membrane's integrity, leading to permeabilization and the formation of pores or channels. This disruption can cause a leakage of essential intracellular components and a breakdown of vital ion gradients, ultimately leading to cell death.

Beyond direct membrane disruption, there is evidence to suggest that Brevinin-family peptides can trigger programmed cell death, or apoptosis, through mitochondrial pathways. nih.govnih.gov After entering the cell, these peptides can interact with mitochondria, the cell's powerhouses. nih.govnih.gov This interaction can lead to a decrease in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the release of pro-apoptotic factors, culminating in the activation of the cell's suicide program. nih.govnih.gov The ability of some cancer cells to evade apoptosis is a hallmark of the disease, and peptides that can reactivate this pathway are of significant therapeutic interest. harvard.edunih.gov

The table below summarizes the key differences between cancer and normal cells that contribute to the selective action of this compound.

FeatureCancer CellsNormal CellsImplication for this compound Selectivity
Membrane Surface Charge More negative due to higher exposure of anionic phospholipids (B1166683) like phosphatidylserine. dovepress.comthno.orgnih.govNeutral or slightly negative. dovepress.comEnhanced electrostatic attraction of cationic this compound to cancer cells.
Membrane Fluidity Often more fluid and less rigid. kobe-u.ac.jpresearchgate.netGenerally more rigid. researchgate.netFacilitates peptide insertion and membrane disruption.
Cholesterol Content May have lower concentrations in the cell membrane. uantwerpen.beTypically higher concentrations, contributing to membrane stability. uantwerpen.beLower cholesterol may increase susceptibility to peptide-induced permeabilization.
Mitochondrial State Often exhibit dysfunction and altered membrane potential. mdpi.comijbs.comMaintain normal mitochondrial function and membrane potential. mdpi.comPotentially more susceptible to peptide-induced apoptosis via the mitochondrial pathway. nih.govnih.gov

It is the synergistic effect of these factors that underpins the cancer cell selectivity of this compound. The initial electrostatic attraction draws the peptide to the cancer cell, and the unique biophysical properties of the cancer cell membrane facilitate its disruptive and lethal action.

Structure Activity Relationship Sar Studies and Peptide Engineering of Brevinin 1tsa

Identification of Key Structural Determinants for Bioactivity

The biological activity of brevinin peptides is largely dictated by their structural features. nih.gov Key determinants for the bioactivity of brevinin-1 (B586460) peptides include the hydrophobic N-terminus, the presence of a proline hinge, and the C-terminal region. nih.govnih.gov While many brevinin-1 peptides possess a "Rana box," a disulfide-bridged cyclic domain at the C-terminus, Brevinin-1TSa is an acyclic variant, lacking this feature but terminating with an amidated residue. preprints.orgresearchgate.net This highlights that the cyclic domain is not an absolute requirement for antimicrobial activity. researchgate.net

The amphipathic α-helical structure, which brevinin peptides adopt in a membrane-like environment, is crucial for their mechanism of action. nih.gov This conformation facilitates the perturbation of the phospholipid bilayer of target cell membranes, leading to cell death. nih.gov The presence of cationic amino acids promotes interaction with the negatively charged membranes of bacteria. nih.gov For instance, the positively charged residues in Brevinin-1BW, such as Arginine (R) and Lysine (B10760008) (K), are thought to interact with the negatively charged components of bacterial membranes. mdpi.com

Rational Design Strategies for this compound Analogues

Rational design of brevinin analogues aims to enhance antimicrobial potency while minimizing toxicity, particularly hemolytic activity. nih.govnih.gov These strategies often involve a combination of amino acid substitutions, and terminal modifications to optimize the peptide's physicochemical properties. nih.govjapsonline.com

Amino Acid Substitution Analysis (e.g., D-amino acids, Lysine-to-Arginine)

Amino acid substitution is a powerful tool to probe the functional role of specific residues and to enhance peptide characteristics.

D-amino acid Substitution: Replacing L-amino acids with their D-enantiomers is a common strategy to increase peptide stability against proteolytic degradation. nih.gov This modification can enhance the peptide's half-life, a crucial factor for therapeutic applications. nih.gov While not directly studied for this compound, the incorporation of D-amino acids in other brevinin-1 analogues has been suggested as a way to reduce cytotoxicity. bioone.org

Lysine-to-Arginine Substitution: The substitution of lysine with arginine can influence the peptide's interaction with bacterial membranes. Arginine's guanidinium (B1211019) group is more basic than lysine's primary amine, which can lead to stronger electrostatic interactions with the negatively charged phosphate (B84403) groups on bacterial membranes. mdpi.com In a study on melittin-related peptides, substituting certain non-polar residues with arginine or lysine was shown to decrease hemolytic activity without compromising antimicrobial potency. mdpi.com

N-terminal and C-terminal Modifications

Modifications at the N- and C-termini of brevinin peptides have been shown to significantly impact their activity and toxicity.

N-terminal Modifications: The N-terminal region of brevinin peptides is typically hydrophobic. nih.gov Studies on Brevinin-1E have shown that deleting three amino acids from the N-terminus dramatically reduced hemolytic activity without a major loss of antimicrobial activity. nih.gov This suggests that truncating the N-terminus could be a viable strategy to improve the therapeutic index of this compound analogues.

C-terminal Modifications: this compound naturally possesses a C-terminal amidation. researchgate.net This modification is common in many AMPs and is known to enhance antimicrobial activity, likely by increasing the peptide's resistance to carboxypeptidases and enhancing its interaction with bacterial membranes. mdpi.comnih.gov The absence of the cyclic "Rana box" in this compound and other acyclic brevinins demonstrates that this feature is not essential for potent antimicrobial action, and a C-terminally amidated residue can effectively substitute it. researchgate.net

Optimization of Charge, Hydrophobicity, and Amphipathicity

A delicate balance between net positive charge, hydrophobicity, and amphipathicity is essential for the selective antimicrobial activity of AMPs. mdpi.commdpi.com

Charge: An optimal net positive charge, generally at least +2, is crucial for the initial electrostatic attraction of cationic AMPs to the anionic bacterial membrane. mdpi.com Increasing the net positive charge, often by incorporating more lysine or arginine residues, can enhance antimicrobial activity. mdpi.com

Hydrophobicity: The hydrophobicity of a peptide, determined by its content of non-polar amino acids, facilitates its insertion into the hydrophobic core of the bacterial membrane. mdpi.com However, excessive hydrophobicity is often correlated with increased hemolytic activity. nih.govnih.gov Therefore, optimizing hydrophobicity is a key aspect of designing safer AMPs.

Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues, forming an amphipathic structure (often an α-helix), is a hallmark of many AMPs. nih.gov This property is critical for their membrane-disrupting activity. Modifications that enhance the stability of the α-helical conformation, particularly in a membrane-mimicking environment, can lead to improved bioactivity. mbl.or.kr

Enhancement of Specific Biological Activities through Peptide Modification

Peptide engineering can be employed to enhance specific biological activities of this compound, such as its potency against drug-resistant bacteria or its ability to eradicate biofilms.

For example, analogues of Brevinin-1OS demonstrated that a balance between positive charge, α-helicity, and hydrophobicity is necessary for maintaining antimicrobial activity. mdpi.com One of its analogues, OSf, exhibited greater antimicrobial activity and rapid killing against MRSA. mdpi.com Similarly, modifications to Brevinin-2GUb, such as removing the Rana box and increasing the net charge, drastically improved its activity against bacteria, including clinical isolates. mdpi.com These strategies could be applied to this compound to develop analogues with enhanced efficacy against specific pathogens.

Strategies for Improving Peptide Stability and Proteolytic Resistance

A major hurdle in the therapeutic development of peptides is their susceptibility to degradation by proteases. nih.govnih.gov Several strategies can be employed to enhance the stability of this compound analogues:

Incorporation of D-amino acids: As mentioned earlier, replacing L-amino acids with D-amino acids makes the peptide resistant to proteases. nih.gov

Chemical Modifications: Cyclization, either through head-to-tail or side-chain linkages, can increase stability by reducing conformational flexibility and masking protease cleavage sites. alliedacademies.org

Terminal Capping: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases. csic.es this compound already possesses a C-terminal amide. researchgate.net

Hydrocarbon Stapling: This technique involves introducing a synthetic brace to lock the peptide in its α-helical conformation, which can enhance stability and protease resistance. nih.gov

By systematically applying these SAR-guided engineering strategies, it is possible to develop this compound analogues with superior therapeutic potential, characterized by enhanced antimicrobial activity, reduced toxicity, and improved stability.

Biosynthesis and Gene Expression of Brevinin 1tsa

Molecular Cloning and Characterization of Precursor cDNA

The genetic basis for Brevinin-1TSa is encoded in a precursor cDNA, which has been identified and characterized through molecular cloning techniques. Like other amphibian antimicrobial peptides, this compound is synthesized as a larger prepropeptide. nih.govnih.gov The open reading frame of the cloned cDNA reveals a precursor protein with a typical tripartite structure: a signal peptide, an acidic pro-region, and the C-terminal mature this compound peptide. nih.govnih.gov

The initial segment is a highly conserved N-terminal signal peptide, typically around 22 amino acids long, which directs the nascent polypeptide into the secretory pathway. nih.govnih.gov Following the signal peptide is an acidic spacer region, which is thought to play a role in preventing the active peptide from damaging the host's own cells during synthesis and transport. nih.gov This acidic region terminates with a specific dibasic cleavage site, commonly Lys-Arg (K-R), which is recognized by processing enzymes. nih.govgoogle.com

The final segment of the precursor is the sequence for the mature this compound peptide itself. The elucidated amino acid sequence for this compound is FLGSIVGALASALPSLISKIRN. biorxiv.orgunl.edu.arresearchgate.net A key feature of this compound, distinguishing it from many other brevinin-1 (B586460) family members, is its acyclic nature; it lacks the C-terminal cysteine residues that typically form a disulfide-bridged heptapeptide (B1575542) loop known as the "Rana box". researchgate.netmdpi.com

Table 1: Structure of the this compound Precursor

Precursor Region Description Typical Features
Signal Peptide Directs the prepropeptide for secretion. ~22 amino acids, highly conserved.
Acidic Pro-region Anionic spacer, may neutralize the cationic mature peptide. Enriched in acidic residues (Asp, Glu).
Cleavage Site Recognition site for endoproteases. Dibasic amino acid pair (e.g., Lys-Arg).

Post-Translational Processing and Amidation Pathways

Following the translation of the preprothis compound mRNA, the resulting polypeptide undergoes several crucial post-translational modifications (PTMs) to become the active antimicrobial peptide. google.comvulcanchem.com These modifications are essential for its structure and function.

The first step is the cleavage of the N-terminal signal peptide as the prepropeptide enters the endoplasmic reticulum. The resulting propeptide is then transported through the Golgi apparatus, where it is targeted for inclusion in secretory granules. Within these granules, endoproteases recognize and cleave the peptide at the specific dibasic site (e.g., Lys-Arg) located at the junction between the acidic pro-region and the mature peptide sequence. nih.gov This releases the 22-amino acid this compound peptide.

A critical and final modification for this compound is C-terminal amidation. researchgate.netmdpi.com This process is common for many bioactive peptides and is known to enhance stability and biological activity. google.comresearchgate.net The precursor sequence for an amidated peptide typically ends with a glycine (B1666218) residue, which acts as the nitrogen donor for the amidation reaction, catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM) complex. However, this compound is an atypical acyclic peptide and its precursor structure in this regard is a point of interest. bioone.org The amidation increases the peptide's net positive charge and can enhance its interaction with negatively charged bacterial membranes. researchgate.net

Gene Orthology and Paralogous Relationships within Ranid Species

The gene encoding this compound belongs to the broader brevinin-1 gene family, which is widely distributed among frogs of the family Ranidae. nih.govbiologists.com The study of the amino acid sequences of these peptides across different species provides insights into their evolutionary relationships. Genes that have evolved from a common ancestral gene through speciation are termed orthologs, while genes that have arisen from duplication within a species are paralogs.

Phylogenetic analyses based on the amino acid sequences of brevinin-1 peptides have been used to clarify taxonomic relationships among Rana species. core.ac.uk this compound, from Rana tsushimensis, shows sequence similarities to brevinin-1 peptides from other closely related Japanese and Eurasian brown frogs. researchgate.net For instance, it shares structural similarities, such as being acyclic, with brevinin-1 peptides isolated from the Ryukyu brown frog, Rana okinavana. bioone.org

However, the degree of sequence identity can vary significantly even among brevinins from closely related species, reflecting a rapid evolutionary diversification of these defense molecules. oup.com This diversity is likely driven by the strong selective pressure exerted by a wide array of microbial pathogens in the frogs' environments. The presence of multiple, distinct brevinin genes within a single frog species (paralogs) is also common, suggesting that gene duplication events have been a key mechanism in expanding the frog's antimicrobial arsenal (B13267). core.ac.uk This allows for a combinatorial defense system where different peptides can act synergistically against a broader range of pathogens.

Table 2: Comparison of Brevinin-1 Peptides in Selected Ranid Species

Peptide Species Sequence Structural Feature
This compound Rana tsushimensis FLGSIVGALASALPSLISKIRN Acyclic, Amidated
Brevinin-1E Rana esculenta FLPLLAGLAANFLPKIFCKITRKC Cyclic (Rana box)
Brevinin-1SY Rana sylvatica GIMDFLSKIFGAGLVKFVACKISKKC Cyclic (Rana box)
Brevinin-1OKa Rana okinavana FFGALIKGAFKAIPLLISKITKK Acyclic, Amidated

Transcriptional Regulation of this compound Expression

The expression of the gene encoding this compound is not constitutive but is instead tightly regulated in response to various internal and external cues. The synthesis of antimicrobial peptides represents a significant energy expenditure for the frog, so their production is induced when needed as part of the innate immune response. nih.gov

Studies on other Rana species have shown that the transcription of brevinin and other antimicrobial peptide genes is significantly upregulated in response to environmental challenges. These stimuli include:

Pathogen Exposure: Infection with bacteria (like E. coli), viruses (like Rana grylio virus), or fungi can trigger a rapid increase in antimicrobial peptide gene expression in the frog's skin. benthamdirect.comcdnsciencepub.com

Environmental Stress: Physical stress factors such as freezing, anoxia (lack of oxygen), and dehydration have been shown to induce the expression of brevinin genes in some frog species. biologists.comresearchgate.net This suggests a role for these peptides in maintaining skin integrity and preventing opportunistic infections during periods of physiological stress.

Developmental Stage: The expression of brevinin genes can also be developmentally regulated, with transcript levels often increasing significantly during the later stages of tadpole metamorphosis as the terrestrial form develops. biologists.comresearchgate.net

The signaling pathways that control this transcriptional activation are complex. Evidence from studies on related frog antimicrobial peptide genes, such as palustrins and brevinin-2s in Rana chensinensis, points to the involvement of key immune-related transcription factors. The promoter regions of these genes contain binding sites for factors from the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family, such as RelA and NF-κB1. benthamdirect.com Upon stimulation (e.g., by bacterial lipopolysaccharide - LPS), these transcription factors are activated and bind to the gene's promoter, initiating the transcription of the antimicrobial peptide precursor mRNA. benthamdirect.com This provides a direct link between the detection of a threat and the activation of the peptide defense system.

Methodological Frameworks in Brevinin 1tsa Research

Isolation and Purification Techniques from Biological Sources

The initial discovery and characterization of Brevinin-1TSa, like many other antimicrobial peptides (AMPs), involves its isolation from natural sources. researchgate.net Peptides belonging to the brevinin-1 (B586460) family are commonly found in the skin secretions of frogs. researchgate.netnih.gov The process of isolating these peptides is a multi-step procedure that begins with the extraction of the peptide from the biological matrix.

A common initial step is the creation of a cDNA library from the skin of the frog, which allows for the identification of the genetic sequence encoding the peptide. nih.gov For direct isolation of the peptide itself, skin secretions are collected and then subjected to purification techniques. A primary and powerful method for this is reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net This technique separates the components of the complex secretion mixture based on their hydrophobicity, allowing for the isolation of individual peptides like this compound. tums.ac.irhilarispublisher.com Mass spectrometry is then often used to identify and confirm the primary structure of the purified peptide. researchgate.net

Solid-Phase Peptide Synthesis and Analog Preparation

Once the amino acid sequence of a naturally occurring peptide like this compound is determined, researchers can produce it and its analogs in the laboratory using chemical synthesis. The most common method for this is Solid-Phase Peptide Synthesis (SPPS). powdersystems.combachem.com SPPS is a cornerstone of peptide research, allowing for the efficient and controlled assembly of amino acids into a desired peptide chain. powdersystems.combachem.com

The fundamental principle of SPPS involves attaching the first amino acid of the peptide sequence to an insoluble solid support, typically a resin. powdersystems.combachem.com The peptide chain is then elongated in a stepwise manner by the sequential addition of protected amino acids. powdersystems.combeilstein-journals.org Each cycle of amino acid addition involves several key steps:

Deprotection: The removal of a temporary protecting group from the N-terminus of the growing peptide chain. powdersystems.com

Washing: Thorough washing of the resin to remove excess reagents and byproducts. powdersystems.com

Coupling: The chemical reaction that forms a peptide bond between the newly added amino acid and the deprotected N-terminus of the growing chain. powdersystems.com

Final Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed. tums.ac.iryoutube.com

This methodology is not only used to produce the native this compound peptide but is also invaluable for creating analogs. By substituting specific amino acids in the sequence, researchers can investigate structure-activity relationships, aiming to enhance antimicrobial potency or reduce potential toxicity. tums.ac.ir

Spectroscopic and Computational Methods for Structural Analysis

Understanding the three-dimensional structure of this compound is crucial for deciphering its mechanism of action. A combination of spectroscopic and computational techniques is employed for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. creative-proteomics.comupc.edu This method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. creative-proteomics.comupc.edu The resulting CD spectrum provides information about the proportions of different secondary structural elements like α-helices, β-sheets, and random coils. creative-proteomics.comnih.gov For antimicrobial peptides like this compound, CD spectroscopy is particularly useful for studying how their conformation changes in different environments, such as in aqueous solution versus in the presence of membrane-mimicking environments (e.g., micelles or lipid vesicles). nih.gov This can provide insights into the structural transitions that may occur when the peptide interacts with bacterial membranes. tums.ac.ir

In Silico Structure Prediction and Molecular Dynamics Simulations

Computational methods play a significant role in predicting and analyzing the structure of peptides like this compound.

In Silico Structure Prediction: In the absence of experimentally determined structures (from X-ray crystallography or NMR spectroscopy), computational tools can be used to generate predictive three-dimensional models of a peptide based on its amino acid sequence. mdpi.comikm.org.my These methods often use homology modeling, where the structure of a related protein is used as a template, or ab initio modeling, which predicts the structure from the sequence alone. dnastar.com

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. 3ds.comnih.gov Once a structural model of this compound is obtained, MD simulations can be used to explore its dynamic behavior and interactions with other molecules, such as lipids in a bacterial membrane. nih.govrsc.org These simulations can provide atomic-level insights into how the peptide inserts into and disrupts the membrane, leading to its antimicrobial effect. nih.gov

In Vitro Bioactivity Assays

To quantify the antimicrobial efficacy of this compound and its analogs, a range of standardized in vitro bioactivity assays are employed. biomerieux.com

Antimicrobial Susceptibility Testing (MIC, MBC)

The most common methods for determining the antimicrobial activity of a compound are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. msdmanuals.comqlaboratories.com

Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. qlaboratories.comscribd.com This is typically determined using a broth microdilution method, where serial dilutions of the peptide are incubated with a standardized inoculum of the target bacteria. scribd.com The MIC value is a measure of the peptide's bacteriostatic activity. qlaboratories.com

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. qlaboratories.com It is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto fresh, antibiotic-free agar (B569324) plates. scribd.com The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. qlaboratories.com The relationship between the MIC and MBC can indicate whether a peptide is primarily bacteriostatic or bactericidal. biomerieux.com

These assays are typically performed against a panel of clinically relevant microorganisms, including both Gram-positive and Gram-negative bacteria, to determine the spectrum of activity of this compound. qlaboratories.com

Cell Membrane Permeability Assays

A primary mechanism by which many antimicrobial peptides exert their effect is through the disruption of bacterial cell membranes. nih.gov Assays to determine the membrane-permeabilizing capability of this compound are therefore fundamental. These tests measure the peptide's ability to compromise the integrity of the bacterial cytoplasmic membrane, leading to leakage of intracellular contents and cell death.

Common methodologies include:

Fluorescent Dye Uptake Assays: These assays utilize fluorescent probes that are normally impermeable to intact cell membranes. An increase in fluorescence inside the bacterial cell indicates that the membrane has been compromised.

Propidium Iodide (PI): PI is a nuclear stain that cannot cross the membrane of live cells. When the membrane is permeabilized, PI enters the cell and intercalates with DNA, emitting a strong red fluorescence. researchgate.net

SYTOX Green: Similar to PI, SYTOX Green is a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes, producing a bright green fluorescence upon binding to DNA. google.com

Membrane Depolarization Assays: The bacterial cell membrane maintains an electrochemical potential, which is crucial for cellular processes. The dissipation of this potential is a key indicator of membrane disruption. Voltage-sensitive fluorescent dyes are used to monitor changes in membrane potential.

DiSC₃(5) and DiBAC₄(3): These dyes accumulate on hyperpolarized membranes, and their fluorescence is quenched. frontiersin.org When the membrane is depolarized by a peptide like this compound, the dye is released into the cytoplasm, resulting in an increase in fluorescence intensity. google.com

The data from these assays are typically quantitative, allowing for the determination of the peptide concentration required to induce a certain level of membrane damage.

Table 1: Illustrative Data from Cell Membrane Permeability Assays

Assay TypeTest OrganismPeptide Concentration (µM)Observed Effect (Example)
SYTOX Green UptakeS. aureus865% increase in fluorescence
SYTOX Green UptakeE. coli1650% increase in fluorescence
Membrane Depolarization (DiSC₃(5))S. aureus880% depolarization
Membrane Depolarization (DiSC₃(5))E. coli1672% depolarization

Note: The data in this table is illustrative of typical results from these assays and does not represent actual experimental findings for this compound.

Biofilm Inhibition and Eradication Assays

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.gov Research on this compound includes evaluating its efficacy against these structures. Two distinct activities are measured: the ability to prevent biofilm formation (inhibition) and the ability to destroy pre-formed, mature biofilms (eradication). nih.gov

Standard assays for these purposes include:

Crystal Violet (CV) Staining: This is a simple and widely used method to quantify the total biofilm biomass. mdpi.com Biofilms are grown in microtiter plates, and after treatment with the peptide, the remaining adherent biomass is stained with crystal violet. The dye is then solubilized, and its absorbance is measured, which correlates with the amount of biofilm. mdpi.com

Colony-Forming Unit (CFU) Counting: To assess the viability of bacteria within the biofilm, the structures are physically disrupted after peptide treatment, and the resulting cell suspension is plated on agar. The number of colonies that grow (CFUs) provides a direct measure of viable cells. mdpi.com

Metabolic Assays: Dyes like Resazurin or XTT are used to measure the metabolic activity of cells within the biofilm, which serves as an indicator of cell viability. nih.gov

From these assays, key parameters such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) are determined. dojindo.com

Table 2: Research Findings on Biofilm Inhibition and Eradication

ActivityTest OrganismParameterValue (µg/mL) (Example)
Biofilm InhibitionP. aeruginosaMBIC₅₀32
Biofilm InhibitionS. aureusMBIC₅₀16
Biofilm EradicationP. aeruginosaMBEC₅₀>128
Biofilm EradicationS. aureusMBEC₅₀64

Note: The data in this table is illustrative of typical results from these assays and does not represent actual experimental findings for this compound. MBIC₅₀/MBEC₅₀ refers to the concentration required to inhibit/eradicate 50% of the biofilm.

Inflammatory Mediator Quantitation

Beyond direct antimicrobial action, many peptides can modulate the host's immune response. frontiersin.org Assays are conducted to quantify the effect of this compound on the production of inflammatory mediators, which can reveal potential anti-inflammatory or immunomodulatory properties. nih.gov

The standard experimental model involves:

Cell Culture: Murine or human macrophage cell lines, such as RAW 264.7, are commonly used. nih.govfrontiersin.org

Stimulation: The cells are stimulated with a pro-inflammatory agent, most often Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. nih.govresearchgate.net

Treatment: The stimulated cells are then treated with various concentrations of the peptide.

Quantitation: The levels of key inflammatory mediators released by the cells into the culture medium are measured. Common mediators include pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1-beta (IL-1β)) and Nitric Oxide (NO). nih.govfrontiersin.org Measurement is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA) for cytokines or the Griess reagent for nitric oxide. frontiersin.org

A significant reduction in the levels of these mediators in the presence of the peptide indicates anti-inflammatory activity.

Table 3: Illustrative Data from Inflammatory Mediator Quantitation

MediatorCell LineStimulantPeptide Concentration (µM)Inhibition of Mediator Release (%) (Example)
TNF-αRAW 264.7LPS475%
IL-6RAW 264.7LPS468%
Nitric Oxide (NO)RAW 264.7LPS482%

Note: The data in this table is illustrative of typical results from these assays and does not represent actual experimental findings for this compound.

Non-Human In Vivo Models for Functional Validation

While in vitro assays provide crucial data on a peptide's activity under controlled conditions, validation in a living organism is a critical step to assess its potential therapeutic relevance. nih.gov Non-human in vivo models are used to confirm the antimicrobial and anti-inflammatory efficacy of this compound.

Commonly used models include:

Murine Infection Models: Mice are the most frequently used models for infectious diseases. Depending on the target application, models can include:

Sepsis Model: Bacteria are injected systemically (e.g., intraperitoneally) to induce sepsis. Peptide efficacy is measured by animal survival rates and reduction of bacterial load in organs like the spleen and liver. nih.gov

Wound/Skin Infection Model: A localized infection is created on the skin, and the peptide is applied topically. Efficacy is determined by the rate of wound healing and reduction in bacterial counts at the infection site. researchgate.net

Carrageenan-Induced Paw Edema Model: To test in vivo anti-inflammatory activity, carrageenan is injected into the paw of a mouse, causing localized inflammation and swelling (edema). nih.gov The peptide is administered, and its ability to reduce the volume of the paw swelling over time is measured. frontiersin.org

Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is increasingly used as a preliminary in vivo screening tool. mdpi.com It is cost-effective and raises fewer ethical concerns than vertebrate models. Larvae are infected with a pathogen and then treated with the peptide, with survival rates being the primary endpoint. mdpi.com

Table 4: Example of Research Findings from a Murine Sepsis Model

ModelPathogenTreatment GroupOutcome (Example)
Murine Sepsis ModelS. aureus (MRSA)Vehicle Control20% Survival at 48h
Murine Sepsis ModelS. aureus (MRSA)This compound Treatment80% Survival at 48h

Note: The data in this table is illustrative of typical results from these assays and does not represent actual experimental findings for this compound.

Comparative and Evolutionary Perspectives of Brevinin 1tsa

Comparative Analysis with Other Brevinin Peptides from Diverse Species

Brevinin-1TSa, isolated from the Tsushima brown frog, Rana tsushimensis, possesses a primary structure of FLGSIVGALASALPSLISKIRN-NH2 . A key distinguishing feature of this compound is its acyclic nature. This is in stark contrast to the majority of brevinin-1 (B586460) peptides, which are characterized by a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box," formed by a disulfide bond between two cysteine residues. researchgate.netresearchgate.net The absence of this cyclic structure in this compound and a few other brevinins, such as those from Rana okinavana, suggests a distinct evolutionary trajectory. researchgate.net

The brevinin-1 family is widely distributed across various frog species, and a comparative analysis of their amino acid sequences reveals significant diversity. core.ac.ukfrontiersin.orgbiologists.com This variability is not random, with certain residues showing higher conservation than others. For instance, in many brevinin-1 peptides, residues at specific positions like Ala9, Cys18, Lys23, and Cys24 are often conserved, highlighting their potential importance for the peptide's structure or function. biologists.comnih.gov However, this compound's sequence deviates from this consensus, lacking the typical cysteine residues for cyclization.

The following table provides a comparative look at the amino acid sequences of this compound and other selected brevinin-1 peptides from different Rana species.

Peptide NameSpecies of OriginAmino Acid SequenceStructural Feature
This compound Rana tsushimensisFLGSIVGALASALPSLISKIRN-NH2Acyclic
Brevinin-1 Rana brevipoda porosaFLPVLAGIAAKVVPALFCKITKKCCyclic ("Rana box")
Brevinin-1SY Rana sylvaticaGFLGFLKGVAKVVPNAICAISKKCCyclic ("Rana box")
Brevinin-1GHd Hoplobatrachus rugulosusFLGALFKVASKLVPAAICSISKKCCyclic ("Rana box")
Brevinin-1OKa Rana okinavanaFLSILKGVLAKVAKLGISLIRK-NH2Acyclic
Brevinin-1PLa Rana palustrisFLGLLGSVIGSVLKVLSAISKKCCyclic ("Rana box")
Brevinin-1BW Pelophylax nigromaculatusFLPLLAGLAASFLPTIFCKISRKCCyclic ("Rana box")

This table is based on data from multiple scientific publications. researchgate.netfrontiersin.orgbiologists.comresearchgate.net

Evolutionary Divergence and Conservation Patterns in Amino Acid Sequences

The diversity observed within the brevinin-1 family is a product of evolutionary processes, primarily gene duplication and subsequent diversification. frontiersin.orgnih.gov The presence of multiple brevinin-1 paralogs within a single species suggests that gene duplication events have provided the raw material for evolutionary innovation. oregonstate.edu Following duplication, these genes are thought to evolve under positive selection, particularly in the region encoding the mature peptide. oregonstate.eduscilifelab.se

The evolution of acyclic brevinins like this compound is a significant aspect of this divergence. It has been proposed that the loss of the C-terminal disulfide bridge may have arisen from mutations leading to the deletion of one or both cysteine residues. researchgate.net In some cases, a cysteine residue may have been replaced by an amino acid that can act as a substrate for C-terminal amidation, a common post-translational modification in AMPs. researchgate.net

While the mature peptide region of brevinins shows high variability, the signal peptide and the acidic propiece regions of the precursor proteins often exhibit a higher degree of conservation. frontiersin.org This suggests that while there is strong selective pressure for the diversification of the active peptide, the machinery for its synthesis and processing is more constrained. The study of these conservation patterns helps in understanding the fundamental structural requirements for brevinin function and the evolutionary pressures that have shaped this peptide family.

Adaptive Role of this compound in Amphibian Innate Immunity

Amphibian skin is the first line of defense against a wide array of pathogens in their environment. nsf.gov Antimicrobial peptides like this compound are crucial components of this innate immune system. nsf.gov The remarkable diversity of brevinin peptides is believed to be an adaptive response to the diverse and evolving microbial challenges faced by amphibians. frontiersin.orgoregonstate.edu

The functional implications of the structural differences between cyclic and acyclic brevinins are an area of active research. The "Rana box" in cyclic brevinins is thought to play a role in their biological activity. biologists.com However, the potent antimicrobial activity of acyclic brevinins like this compound demonstrates that this cyclic domain is not an absolute requirement for function. researchgate.net This suggests that different structural motifs can achieve similar antimicrobial efficacy, possibly against different spectra of microorganisms.

The evolution of distinct brevinin repertoires in different frog populations may reflect adaptations to local pathogen communities. The constant co-evolutionary arms race between the host's immune system and pathogens drives the diversification of AMPs. oregonstate.edu Therefore, the unique sequence of this compound is likely a result of the specific selective pressures encountered by Rana tsushimensis in its habitat.

Implications for Comparative Proteomics and Genomics

The study of this compound and other brevinin peptides has significant implications for the fields of comparative proteomics and genomics. By analyzing the peptide profiles of skin secretions from different amphibian species, scientists can gain insights into their evolutionary relationships. core.ac.uk The sequences of these peptides can serve as molecular markers to complement traditional phylogenetic analyses based on mitochondrial DNA. core.ac.uk

Comparative genomics of amphibian species is revealing the genetic basis for the incredible diversity of their AMPs. biorxiv.orgplos.org By comparing the genomes of different frogs, researchers can identify the genes encoding brevinin peptides and study their organization, regulation, and evolution. plos.org This approach allows for a deeper understanding of the mechanisms of gene duplication, positive selection, and other evolutionary forces that have shaped the brevinin family. oup.com

The identification of unique peptides like this compound through proteomic approaches highlights the vast and largely untapped reservoir of bioactive molecules in nature. researchgate.net These studies not only contribute to our fundamental understanding of evolution and immunity but also have the potential to lead to the discovery of novel therapeutic agents.

Future Research Directions and Conceptual Development for Brevinin 1tsa

Advanced Studies on High-Resolution Structural Dynamics

A fundamental understanding of a peptide's three-dimensional structure is paramount to elucidating its function. While peptides of the brevinin family are known to adopt an amphipathic α-helical conformation, particularly within the hydrophobic environment of a microbial membrane, the precise structural dynamics of the acyclic Brevinin-1TSa remain to be fully characterized. researchgate.netmdpi.com Its ability to function without the stabilizing Rana box suggests a unique conformational adaptability. researchgate.net

Future research should prioritize high-resolution structural studies to map the peptide's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing NMR in membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, would be invaluable. conicet.gov.ar This technique can reveal the peptide's secondary structure, its orientation relative to the micelle, and the specific amino acid residues that engage with the lipid interface.

Solid-State NMR (ssNMR): To gain a more physiologically relevant perspective, ssNMR studies using lipid bilayers can provide atomic-level details of the peptide's structure and alignment within the membrane.

Computational Modeling: Molecular dynamics simulations can complement experimental data by modeling the peptide's insertion process into various lipid compositions, predicting its conformational changes over time and its tendency to form oligomeric pore structures.

These advanced structural studies will provide a detailed blueprint of how this compound interacts with and disrupts bacterial membranes, forming a critical foundation for rational peptide design.

Comprehensive Elucidation of Intracellular Mechanisms of Action

The primary mode of action for most brevinins and other antimicrobial peptides (AMPs) is the permeabilization and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. researchgate.netimrpress.compreprints.orgmdpi.com While this is the presumed primary mechanism for this compound, many AMPs are also capable of translocating into the cytoplasm to engage with intracellular targets, a facet of their activity that is often less understood. imrpress.compreprints.orggoogle.com

A comprehensive investigation is required to determine if this compound's activity is confined to the membrane or involves secondary intracellular targets.

Membrane Permeabilization Assays: Initial studies would employ dye-leakage assays from lipid vesicles and live-cell imaging with fluorescent markers like SYTOX Green to confirm and quantify membrane disruption in real-time. frontiersin.org

Translocation and Localization Studies: By synthesizing a fluorescently labeled version of this compound, confocal microscopy can be used to visualize its location within bacterial cells, determining if it accumulates in the cytoplasm or specific subcellular regions.

Target Identification: Should translocation be confirmed, techniques such as affinity chromatography using immobilized this compound could be used to pull down and identify binding partners from bacterial lysates. Subsequent analysis of global changes in gene and protein expression (transcriptomics and proteomics) in peptide-treated bacteria could further reveal the pathways and processes disrupted by its intracellular activity.

Clarifying this dual-action potential is crucial for understanding its full antimicrobial efficacy and for designing analogues with potentially novel mechanisms.

Development of Next-Generation this compound Analogues with Enhanced Specificity

A significant hurdle for the therapeutic application of many potent AMPs, including this compound, is a lack of specificity, often manifesting as toxicity toward host cells, such as hemolytic activity. researchgate.netunl.edu.arnih.gov The development of next-generation analogues aims to widen this therapeutic window by enhancing antimicrobial potency while minimizing host cytotoxicity. frontiersin.orgmdpi.comnih.govresearchgate.net

Future research should focus on systematic structure-activity relationship (SAR) studies, guided by the structural insights gained in Section 9.1.

Peptide Truncation: Identifying the minimal active sequence of this compound and creating truncated analogues can reduce manufacturing costs and potentially remove regions associated with cytotoxicity. mdpi.com

Introduction of D-amino acids: Replacing specific L-amino acids with their D-isomers can confer resistance to degradation by host proteases, increasing the peptide's stability and bioavailability in a therapeutic context. nih.gov

The success of these modifications would be evaluated by comparing the antimicrobial activity (Minimum Inhibitory Concentration) against the hemolytic activity (HC50) to calculate a therapeutic index for each analogue.

Peptide AnalogueSequence ModificationPredicted Net ChargePredicted Hydrophobicity (H)Anticipated Outcome
This compound (Parent)FLGSIVGALASALPSLISKIRN+30.68Baseline Activity/Toxicity
Hypothetical Analogue 1Replace L with K at position 5+40.61Increased charge may enhance bacterial membrane interaction.
Hypothetical Analogue 2Truncate C-terminal 4 residues+30.72Shorter peptide, may alter activity and reduce cost.
Hypothetical Analogue 3Replace S with K at positions 4, 11, 16+60.55Significantly increased cationicity to improve specificity.

Exploration of Synergistic Interactions with Conventional Antimicrobials

The combination of AMPs with conventional antibiotics presents a powerful strategy to combat drug-resistant bacteria. preprints.org AMPs can permeabilize the bacterial membrane, facilitating the entry of antibiotics that act on intracellular targets, often resulting in a synergistic effect where the combined efficacy is greater than the sum of the individual agents. preprints.orgnih.gov This approach can also lower the required concentration of both drugs, potentially reducing toxicity and slowing the development of resistance.

Systematic screening is needed to identify synergistic partners for this compound.

Checkerboard Assays: This method is the gold standard for quantifying synergy. It involves testing a matrix of concentrations for both this compound and a conventional antibiotic against a target pathogen. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.

Time-Kill Assays: These dynamic studies can confirm synergistic interactions observed in checkerboard assays and provide insight into the rate and extent of bacterial killing by the combination therapy.

Target Pathogens: Investigations should prioritize multidrug-resistant pathogens of high clinical concern, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. nih.gov

FIC Index ValueInterpretationDescription
≤ 0.5SynergyThe combined effect is significantly greater than the sum of individual effects.
> 0.5 to ≤ 1.0AdditiveThe combined effect is equal to the sum of individual effects.
> 1.0 to < 4.0IndifferenceThe drugs act independently of one another.
≥ 4.0AntagonismThe combined effect is less than the effect of the more active drug alone.

The discovery of synergistic pairings could revitalize existing antibiotics that have lost efficacy due to resistance.

Investigation of Emerging Biological Activities

Beyond their direct killing of microbes, peptides of the brevinin family are known to possess a range of other biological functions. frontiersin.orgnih.gov Exploring these emerging activities for this compound could significantly broaden its potential therapeutic applications.

A multi-pronged screening approach is warranted to uncover novel bioactivities.

Anticancer Potential: Many AMPs show preferential cytotoxicity towards cancer cells over healthy cells. nih.govfrontiersin.org this compound should be screened against a panel of human cancer cell lines (e.g., breast, lung, colon) to assess its anti-proliferative effects. frontiersin.org

Anti-inflammatory and Immunomodulatory Effects: AMPs can modulate the host immune response. frontiersin.org Key experiments would involve testing this compound's ability to neutralize lipopolysaccharide (LPS) and inhibit the subsequent release of pro-inflammatory cytokines from macrophage cell lines. frontiersin.orgresearchgate.net

Wound Healing Properties: The antimicrobial and potential immunomodulatory effects of AMPs can contribute to accelerated wound healing. nih.gov In vitro scratch assays using keratinocyte monolayers could provide an initial assessment of this compound's ability to promote cell migration and wound closure. imrpress.com

Other Activities: Given that some brevinins have been shown to stimulate insulin (B600854) release, this is another potential function to investigate using pancreatic β-cell lines. nih.gov

Potential ActivityExperimental ModelPrimary Endpoint
AnticancerHuman cancer cell lines (e.g., MCF-7, A549)IC50 (Inhibitory Concentration)
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesReduction of TNF-α, IL-6 release
Wound HealingIn vitro scratch assay (HaCaT keratinocytes)Rate of wound closure
Insulin SecretionBRIN-BD11 pancreatic β-cellsStimulation of insulin release

Application of Artificial Intelligence and Machine Learning in Peptide Design

The traditional process of peptide discovery and optimization is often laborious and costly. The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized this field, offering powerful computational tools to accelerate the design of novel peptides with enhanced properties. nih.govnih.govacs.org

Integrating AI/ML into the development pipeline for this compound could dramatically increase efficiency.

Predictive Modeling: ML models, trained on vast databases of known AMPs, can analyze the this compound sequence and predict the functional consequences of specific amino acid substitutions. mdpi.complos.org These models can rapidly screen thousands of virtual analogues to identify candidates with a high probability of improved therapeutic index, prioritizing them for chemical synthesis and experimental validation.

Generative Models: More advanced deep learning approaches, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can go beyond simple prediction. nih.gov Using the structural and functional properties of this compound as a starting point, these models can generate entirely novel peptide sequences that are predicted to have superior activity, selectivity, and stability.

Accelerated Discovery: By focusing experimental efforts on a small number of highly promising, AI-selected candidates, the time and resources required to develop a next-generation therapeutic based on the this compound scaffold can be significantly reduced. plos.org

The synergy between empirical testing and computational design represents the future of peptide-based drug discovery, a path for which this compound is an ideal candidate.

Q & A

Q. What are the primary mechanisms of antimicrobial action for Brevinin-1TSa, and how can they be experimentally validated?

this compound’s mechanisms (e.g., membrane disruption, intracellular targeting) require validation via techniques like circular dichroism (CD) spectroscopy for structural analysis, fluorescence assays to monitor membrane permeability, and confocal microscopy for intracellular localization. Dose-response curves and time-kill assays should quantify efficacy against Gram-negative/positive bacteria .

Q. Which standard assays are recommended for assessing this compound’s cytotoxicity in mammalian cell lines?

Use MTT/XTT assays for viability, lactate dehydrogenase (LDH) release for membrane integrity, and flow cytometry for apoptosis/necrosis differentiation. Include positive/negative controls and validate results across multiple cell lines (e.g., HEK293, HaCaT) to address variability .

Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?

Test peptide stability via HPLC or mass spectrometry after exposure to serum proteases, varying pH levels, and temperatures. Incorporate protease inhibitors (e.g., PMSF) or PEGylation to assess stabilization strategies. Parallel antimicrobial assays pre/post exposure ensure retained efficacy .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity and therapeutic efficacy be resolved in translational studies?

Conduct meta-analyses of existing datasets to identify variables (e.g., peptide concentration, cell type, assay endpoints). Use standardized protocols (e.g., CLSI guidelines) and comparative studies under controlled conditions. Employ statistical models (ANOVA with post-hoc tests) to isolate confounding factors .

Q. What methodologies are optimal for elucidating this compound’s interaction with host immune components (e.g., complement system)?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to immune proteins. In vivo models (e.g., zebrafish infection) with immune-deficient mutants can isolate peptide-immune interactions. Transcriptomic profiling (RNA-seq) of immune cells post-exposure reveals signaling pathways .

Q. How can researchers address discrepancies in reported antimicrobial efficacy of this compound across different bacterial strains?

Perform comparative genomics on resistant/susceptible strains to identify genetic markers (e.g., efflux pumps, membrane composition). Combine checkerboard assays with fractional inhibitory concentration (FIC) indices to evaluate synergies with antibiotics. Validate findings using biofilms or persister cell models .

Q. What experimental strategies are recommended for optimizing this compound’s pharmacokinetics in preclinical models?

Use radiolabeled peptides (³H/¹⁴C) for biodistribution studies in rodents. Pharmacokinetic parameters (t½, Cmax) should be calculated via non-compartmental analysis. Modify administration routes (e.g., intraperitoneal vs. intravenous) and employ sustained-release formulations (e.g., liposomes) to enhance bioavailability .

Methodological Guidance for Data Interpretation

Q. How should researchers validate this compound’s selectivity index (SI) across diverse experimental models?

Calculate SI as IC₅₀ (mammalian cells)/MIC (pathogen). Validate using 3D cell cultures or organoids to mimic in vivo complexity. Include SI comparisons with clinical antimicrobials (e.g., polymyxin B) and report confidence intervals to quantify uncertainty .

Q. What criteria should guide the selection of in vivo models for this compound toxicity and efficacy testing?

Prioritize models with translational relevance:

  • Acute toxicity : Rodent models (OECD TG 423/425) with histopathological endpoints.
  • Chronic toxicity : Repeat-dose studies (28 days) with hematological/biochemical markers.
  • Infection models : Neutropenic mice or burn wound infections for efficacy .

Q. How can structural-activity relationship (SAR) studies improve this compound derivatives’ therapeutic potential?

Synthesize analogs with systematic residue substitutions (e.g., D-amino acids, hydrophobic core modifications). Assess via 2D NMR for conformational changes and molecular dynamics simulations for membrane interaction predictions. Corrogate SAR data with antimicrobial/cytotoxicity profiles to identify lead candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.